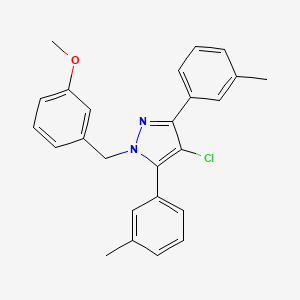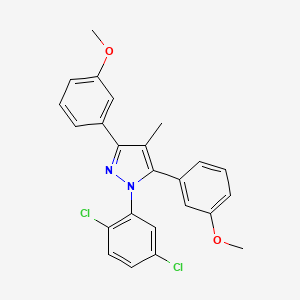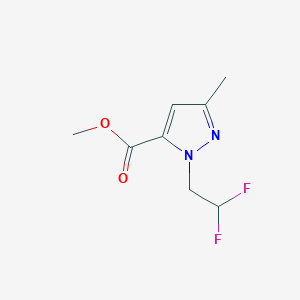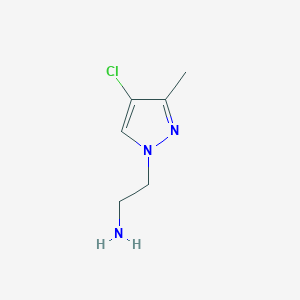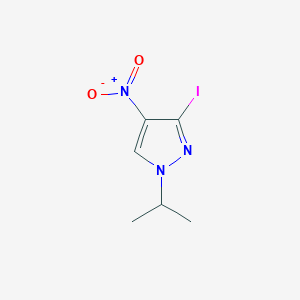
3-Iodo-1-isopropyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H8IN3O2 and a molecular weight of 281.05 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring structure
Preparation Methods
The synthesis of 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves the iodination of 1-isopropyl-4-nitro-1H-pyrazole. This can be achieved through various synthetic routes, including the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the pyrazole ring .
Chemical Reactions Analysis
3-Iodo-1-isopropyl-4-nitro-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
3-Iodo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of pyrazole derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitro group allows it to participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
3-Iodo-1-isopropyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-Iodo-1-isopropyl-1H-pyrazole:
3-Bromo-4-iodo-1H-pyrazole: Contains a bromine atom instead of an isopropyl group, leading to different chemical properties and reactivity.
3-Iodo-1H-pyrazole: Lacks both the isopropyl and nitro groups, making it less complex and potentially less versatile in its applications.
The unique combination of iodine, isopropyl, and nitro groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H8IN3O2 |
|---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
3-iodo-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3 |
InChI Key |
AUOMSWAHIJCEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


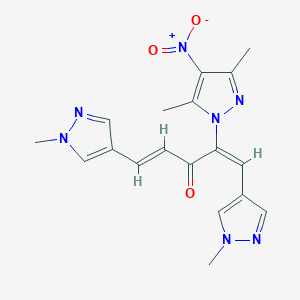
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10909845.png)
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2-iodobenzamide](/img/structure/B10909853.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10909854.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10909855.png)

![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10909866.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909870.png)
![Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate](/img/structure/B10909878.png)
